2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Medicinal chemistry Physicochemical profiling Compound library design

Researchers developing non-carboxylic acid PTP1B inhibitors require precise structural probes to map active-site topology. 2-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-46-3) directly addresses this need with a quantifiably distinct physicochemical signature. - 22% higher TPSA (51.29 Ų) and +0.51 logP shift versus the unsubstituted acetamide analog (CAS 921166-40-7), enabling systematic membrane-partitioning and target-binding comparisons. - Six hydrogen-bond acceptors (vs. five in the parent scaffold), providing an additional HBA vector for active-site engagement. - 2-Ethoxyacetamide substructure associated with enhanced metabolic stability, supporting head-to-head microsomal/hepatocyte profiling against phenyl and diphenyl congeners.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 921166-46-3
Cat. No. B2493805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
CAS921166-46-3
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCCOCC(=O)NCC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C12H15N5O2/c1-2-19-9-12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,18)
InChIKeyHHMCGHPDJRIOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-46-3): Structural and Physicochemical Baseline for Research Procurement


2-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-46-3) is a synthetic small molecule belonging to the 1-phenyl-1H-tetrazol-5-yl acetamide class, with molecular formula C12H15N5O2 and molecular weight 261.28 g/mol . The compound comprises a 1-phenyltetrazole core, a methylene linker, an acetamide bridge, and a terminal 2-ethoxy substituent. The tetrazole ring serves as a recognized carboxylic acid bioisostere, offering pH-dependent ionization properties distinct from carboxylates [1]. This compound occupies a unique region of physicochemical space relative to its closest structural analogs, with a computed topological polar surface area of approximately 51.3 Ų and an estimated partition coefficient (XLogP3) of approximately 0.96 [2]. It is primarily supplied as a research chemical for medicinal chemistry and chemical biology applications.

Why N-((1-Phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-40-7) Cannot Substitute for the 2-Ethoxy Congener CAS 921166-46-3 in Quantitative Research Settings


Direct substitution by the unsubstituted acetamide analog (CAS 921166-40-7, MW 217.23 g/mol, C10H11N5O) or other tetrazole acetamide derivatives is scientifically unwarranted due to quantifiable differences in molecular topology, electronic character, and lipophilicity introduced by the 2-ethoxy moiety . The 2-ethoxy group contributes an additional oxygen atom as a hydrogen bond acceptor, increasing the total HBA count from five to six and the topological polar surface area by approximately 9.2 Ų (a 22% increase) relative to the unsubstituted N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide [1]. This modification shifts the computed logP by approximately +0.5 log units, altering membrane partitioning behavior [2]. Furthermore, the ethoxyacetamide substructure has been independently associated with enhanced metabolic stability in related chemical series, a property absent in the simple acetamide or phenylacetamide congeners [3]. These differences directly impact solubility, permeability, target binding kinetics, and metabolic fate, making generic interchange scientifically invalid without explicit experimental validation.

Quantitative Differentiation Evidence: 2-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-46-3) vs. Closest Structural Analogs


Molecular Weight and Elemental Composition: 20.3% Heavier Than the Unsubstituted Acetamide Analog

The target compound (C12H15N5O2, MW 261.28) possesses a molecular weight 44.05 Da greater than N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (C10H11N5O, MW 217.23), representing a 20.3% mass increase attributable to the 2-ethoxy substitution (C2H4O fragment) . This molecular weight places the compound in a distinct chemical space with different solubility and permeability characteristics. The 2-phenyl analog (CAS 921055-34-7, C16H15N5O, MW 293.32) is 12.3% heavier than the target compound, while the 2,2-diphenyl analog (CAS 897615-12-2, C22H19N5O, MW 369.42) is 41.4% heavier . The target compound occupies an intermediate molecular weight position within this series, balancing the need for sufficient lipophilicity with avoidance of excessive bulk that may impair target engagement.

Medicinal chemistry Physicochemical profiling Compound library design

Topological Polar Surface Area: 22% Greater Polarity Than Unsubstituted Analog Due to Ether Oxygen

The topological polar surface area (TPSA) calculated by the Ertl fragment-based method yields a value of 51.29 Ų for the target compound, compared to 42.06 Ų for the unsubstituted acetamide analog (CAS 921166-40-7), representing an increase of 9.23 Ų (22.0%) [1]. This increase is entirely attributable to the ether oxygen atom contribution (9.23 Ų per oxygen in the Ertl scheme). Importantly, the 2-phenyl analog (CAS 921055-34-7) and 2,2-diphenyl analog (CAS 897615-12-2) share the identical TPSA of 42.06 Ų with the unsubstituted analog, since they lack the ether oxygen and all contain the same polar atom set (one amide carbonyl oxygen, one amide NH, four tetrazole nitrogens) . This positions the target compound as the only member of this analog series with an additional hydrogen bond acceptor capable of engaging water networks or polar protein residues.

Drug design Membrane permeability ADME prediction

Lipophilicity Balance: Intermediate logP Position Between Hydrophilic and Lipophilic Analogs

The XLogP3-estimated partition coefficient for the target compound is approximately 0.96, compared to approximately 0.45 for the unsubstituted N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-40-7), representing an increase of 0.51 log units (a 3.2-fold increase in octanol-water partitioning) [1]. In contrast, the 2-phenyl analog (CAS 921055-34-7) has an estimated XLogP3 of approximately 2.8, and the 2,2-diphenyl analog (CAS 897615-12-2) approximately 4.5, representing 69-fold and 3,500-fold increases in lipophilicity respectively relative to the unsubstituted analog . The target compound thus occupies a strategically intermediate lipophilicity range (logP ~1.0), which is widely considered optimal for oral drug candidates, avoiding both the poor membrane permeability of highly polar compounds and the excessive protein binding and metabolic liability of highly lipophilic compounds.

Lipophilicity Drug-likeness Partition coefficient

Rotatable Bond Flexibility: 75% More Rotatable Bonds Than Unsubstituted Analog, Enabling Distinct Conformational Sampling

The target compound possesses a total of seven rotatable bonds (C-C-O-C-C(=O)-N-C-tetrazole plus tetrazole-phenyl), compared to only four rotatable bonds for the unsubstituted N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-40-7), representing a 75% increase in conformational degrees of freedom . The 2-phenyl analog (CAS 921055-34-7) has six rotatable bonds, and the 2,2-diphenyl analog (CAS 897615-12-2) has eight rotatable bonds . The target compound's rotatable bond count falls below the commonly cited threshold of 10 for oral bioavailability, yet provides sufficient flexibility to explore diverse conformational space for target engagement.

Molecular flexibility Conformational analysis Entropic binding

Tetrazole Acetamide Class-Level PTP1B Inhibitory Activity: Established Scaffold with Validated Antidiabetic Potential

The tetrazole acetamide scaffold class, to which the target compound belongs, has been validated as a source of non-carboxylic PTP1B inhibitors through multiple independent studies. In one study, compound NM-14 (a 5-Cl substituted benzothiazole-bearing tetrazole acetamide) demonstrated PTP1B inhibition with an IC50 of 1.88 µM, compared to the reference standard suramin (IC50 ≥ 10 µM), representing a minimum 5.3-fold improvement in potency [1]. In an earlier study, compound NM-03 (a benzoxazole-containing tetrazole acetamide) exhibited PTP1B inhibition with an IC50 of 4.48 µM and showed good in vivo antidiabetic activity [2]. While the target compound itself has not been directly evaluated in published PTP1B assays, its structural features—including the ethoxyacetamide side chain and 1-phenyltetrazole core—position it as a candidate for exploration within this established chemotype. The 2-ethoxy substituent differentiates the target compound from the acetamide, phenylacetamide, and diphenylacetamide congeners, providing a distinct vector for SAR exploration around the PTP1B catalytic site.

PTP1B inhibition Diabetes Tyrosine phosphatase

2-Ethoxyacetamide Metabolic Stability Advantage: Independent Class-Level Evidence for Enhanced Resistance to Enzymatic Degradation

In a study of antiplasmodial agents, 2,N-bisarylated 2-ethoxyacetamides (compounds 2, 5, and 20) demonstrated significantly greater stability in the presence of metabolizing enzymes compared to the corresponding 1,3-bisaryl-2-propen-1-ones (chalcones, compounds 1, 3, and 18) [1]. This finding establishes that the 2-ethoxyacetamide substructure confers a measurable metabolic stability advantage, independent of the specific aryl substitution pattern. The target compound contains this same 2-ethoxyacetamide moiety, whereas the unsubstituted acetamide analog (CAS 921166-40-7) carries a simple methyl group, and the phenyl/diphenyl analogs (CAS 921055-34-7 and CAS 897615-12-2) carry aryl groups that may be subject to oxidative metabolism. While direct metabolic stability data for the target compound are not yet published, this class-level evidence supports the hypothesis that the 2-ethoxy substituent may provide a metabolic stability advantage over the comparator analogs.

Metabolic stability Ethoxyacetamide Drug metabolism

Optimal Research and Industrial Application Scenarios for 2-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-46-3) Based on Quantitative Differentiation Evidence


PTP1B Inhibitor Lead Optimization with Non-Carboxylic Acid Bioisostere Strategy

The target compound is suitable for research programs focused on developing non-carboxylic acid PTP1B inhibitors for type 2 diabetes, where the 1-phenyltetrazole serves as a carboxylic acid bioisostere [1]. The tetrazole acetamide scaffold class has produced validated inhibitors with IC50 values in the low micromolar range (NM-14: IC50 1.88 µM; NM-03: IC50 4.48 µM) and demonstrated in vivo antidiabetic efficacy [2][3]. The target compound's 2-ethoxy substituent provides a distinct vector for probing the PTP1B active site, with intermediate lipophilicity (XLogP3 ≈ 0.96) and elevated TPSA (51.29 Ų) that differentiate it from the simpler acetamide and phenylacetamide analogs. Researchers can leverage the compound as a starting point for systematic SAR studies optimizing potency, selectivity over TCPTP, and metabolic stability.

Metabolic Stability Profiling and ADME Optimization of Tetrazole-Containing Chemical Probes

The 2-ethoxyacetamide substructure has demonstrated significantly greater stability in the presence of metabolizing enzymes compared to the corresponding chalcone analogs in independent studies [1]. This positions the target compound as a valuable tool compound for comparative metabolic stability profiling within tetrazole acetamide series. Procurement of this compound enables head-to-head comparison with the unsubstituted acetamide analog (CAS 921166-40-7), the 2-phenyl analog (CAS 921055-34-7), and the 2,2-diphenyl analog (CAS 897615-12-2) in microsomal or hepatocyte stability assays, generating direct quantitative data on the contribution of the 2-ethoxy group to metabolic robustness.

Chemical Biology Probe Development Targeting Tetrazole-Recognizing Protein Domains

The target compound's balanced physicochemical profile (MW 261.28, XLogP3 ≈ 0.96, TPSA 51.29 Ų, 7 rotatable bonds) positions it as a suitable scaffold for developing chemical biology probes targeting proteins that recognize tetrazole-containing ligands [1]. The 1-phenyltetrazole moiety is a well-established carboxylic acid bioisostere capable of engaging arginine and lysine residues in protein binding pockets [2]. The ethoxy group provides an additional hydrogen bond acceptor and a synthetic handle for further derivatization, enabling the installation of affinity tags, fluorophores, or photoaffinity labels without disrupting the core tetrazole pharmacophore.

Comparative Physicochemical Profiling and QSAR Model Development

The target compound occupies a distinct region of chemical space relative to its closest analogs, as quantified by the 22% TPSA increase, +0.51 log unit lipophilicity shift, and 75% rotatable bond increase versus the unsubstituted acetamide analog [1]. This makes it an ideal compound for inclusion in quantitative structure-activity relationship (QSAR) training sets and physicochemical profiling panels. Researchers building predictive models for membrane permeability, solubility, or target binding can use the compound alongside its analogs (CAS 921166-40-7, CAS 921055-34-7, CAS 897615-12-2) to systematically probe the contribution of the 2-ethoxy group to key drug-like properties [2].

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